molecular formula C18H11NO5S B12153426 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid

2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid

Cat. No.: B12153426
M. Wt: 353.3 g/mol
InChI Key: YRVYSMBWCXFANU-UHFFFAOYSA-N
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Description

2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid is a coumarin derivative featuring a benzothiazole moiety at the 3-position of the coumarin core and an acetic acid group linked via an ether bond at the 7-position. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzothiazole group enhances electronic conjugation and may improve binding to biological targets, while the acetic acid substituent contributes to solubility and hydrogen-bonding interactions.

Properties

Molecular Formula

C18H11NO5S

Molecular Weight

353.3 g/mol

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetic acid

InChI

InChI=1S/C18H11NO5S/c20-16(21)9-23-11-6-5-10-7-12(18(22)24-14(10)8-11)17-19-13-3-1-2-4-15(13)25-17/h1-8H,9H2,(H,20,21)

InChI Key

YRVYSMBWCXFANU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC(=O)O)OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form benzothiazole derivatives . This is followed by the reaction of benzothiazole with coumarin derivatives under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dioxane and catalysts such as copper to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium thiocyanate, bromine, and sodium borohydride . The reactions are typically carried out under controlled temperatures and in the presence of solvents like dioxane and glacial acetic acid .

Major Products

The major products formed from these reactions include various substituted benzothiazole and coumarin derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Coumarin Motifs

[3-(1,3-Benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy)acetic Acid (CAS: 864839-74-7)
  • Key Differences: Substituents: A hydroxyl group at the 7-position, a propyl group at the 6-position, and a methoxy-linked acetic acid at the 2-position (vs. ether-linked acetic acid at the 7-position in the target compound).
Benzyl 2-[3-(1,3-Benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate (CAS: 308297-58-7)
  • Key Differences :
    • Functional Group : The acetic acid is esterified as a benzyl ester.
    • Impact : The ester acts as a prodrug, increasing lipophilicity (logP) for better absorption but reducing solubility in aqueous media .

Coumarin Derivatives with Varied Substituents

2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide (CAS: 376380-65-3)
  • Key Differences :
    • Substituents : Benzyl at the 3-position, methyl at the 4-position, and acetamide at the 7-position.
    • Impact : The acetamide group may enhance hydrogen bonding with biological targets compared to the carboxylic acid, altering pharmacokinetics .
[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
  • Key Differences: Substituents: Chloro at the 6-position and methyl at the 4-position.

Functional Group Comparisons

Compound Key Functional Groups Molecular Weight logP (Predicted) Biological Implications
Target Compound Benzothiazole, Acetic Acid ~383.38 ~2.1 Enhanced solubility and target interaction
Benzyl Ester Analogue (CAS: 308297-58-7) Benzothiazole, Benzyl Ester ~443.47 ~3.8 Improved absorption but reduced solubility
Acetamide Derivative (CAS: 376380-65-3) Benzyl, Acetamide ~365.39 ~1.9 Increased hydrogen bonding, altered metabolism
Chloro-Substituted Analogue Chloro, Benzyl, Acetic Acid ~415.83 ~2.5 Higher stability, potential toxicity concerns

Biological Activity

2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core fused with a chromene moiety, which contributes to its unique biological properties. The molecular formula is C22H19NO5SC_{22}H_{19}NO_5S, indicating the presence of various functional groups that may influence its reactivity and interaction with biological targets.

The biological activity of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .
  • Anticancer Properties : Research indicates that this compound has cytotoxic effects on various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancers. The structure–activity relationship (SAR) studies suggest that modifications to the benzothiazole ring can enhance its selectivity for cancer cells over normal cells .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer progression, although specific targets remain to be fully elucidated.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid. The minimal inhibitory concentrations (MICs) against selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Bacillus subtilis50
Escherichia coli100
Candida albicans75

These results indicate a promising profile for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of the compound on various cancer cell lines. Table 2 illustrates the IC50 values obtained from these studies.

Cell Line IC50 (µM)
MCF-712
A54915
HepG210

The selectivity index (SI), calculated as the ratio of IC50 values for normal versus cancer cells, suggests that this compound may preferentially target cancer cells, making it a candidate for further therapeutic exploration .

Case Studies

  • Case Study on Breast Cancer : A study by Bernard et al. (2014) investigated the effects of benzothiazole derivatives, including our compound, on MCF-7 cells. The results indicated a significant reduction in cell viability, suggesting potential for development as an anticancer agent .
  • Antifungal Screening : In another study focused on antifungal properties, compounds similar to 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid were tested against clinical isolates of Candida. The results demonstrated effectiveness comparable to standard antifungal treatments .

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